5-Methoxyquinoline
Overview
Description
5-Methoxyquinoline is an organic compound belonging to the quinoline family, characterized by a methoxy group attached to the fifth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C10H9NO, and it has a molecular weight of 159.19 g/mol .
Mechanism of Action
Target of Action
5-Methoxyquinoline is a derivative of quinoline, which is known to have a broad spectrum of bio-responses . The primary target of this compound is the Enhancer of Zeste Homologue 2 (EZH2) . EZH2 is a member of the histone-lysine N-methyltransferase (HKMT) family, which methylates K9 and K27 of histone H3, leading to transcriptional repression of the affected target genes .
Mode of Action
The mode of action of this compound involves its interaction with EZH2. It acts as an inhibitor of EZH2, decreasing the global H3K27me3 level in cells . This interaction results in changes in the transcriptional activity of the target genes.
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by EZH2. As a histone-lysine N-methyltransferase, EZH2 plays a crucial role in the methylation of histone H3, specifically at lysine 9 and 27. This methylation leads to the repression of target genes . By inhibiting EZH2, this compound can alter these pathways and their downstream effects.
Pharmacokinetics
It’s known that the compound is synthesized through a series of reactions involving 2-bromo-5-methoxyaniline and malonic acid
Result of Action
The result of this compound’s action is a decrease in the global H3K27me3 level in cells . This change in histone methylation can affect the transcriptional activity of various genes, potentially leading to a variety of cellular effects. The specific effects would depend on the particular genes that are affected by the change in methylation.
Biochemical Analysis
Biochemical Properties
It has been found that quinoline derivatives, including 5-Methoxyquinoline, can act as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a member of the histone-lysine N-methyltransferase family . This suggests that this compound may interact with enzymes such as EZH2 and potentially influence biochemical reactions.
Cellular Effects
This compound has been shown to decrease global H3K27me3 levels in cells and display anti-viability activities against two tumor cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinoline typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride as a catalyst and solvent . The intermediate 8-bromo-2,4-dichloro-5-methoxyquinoline is formed, which can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound often employ green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These methods aim to reduce environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Comparison with Similar Compounds
Quinoline: The parent compound of 5-Methoxyquinoline, lacking the methoxy group.
8-Methoxyquinoline: Another methoxy-substituted quinoline, but with the methoxy group at the eighth position.
Fluoroquinolines: Quinoline derivatives with fluorine atoms, known for their enhanced biological activity.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-6-2-5-9-8(10)4-3-7-11-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVRPAOFSPXEIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344086 | |
Record name | 5-Methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6931-19-7 | |
Record name | 5-Methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-methoxyquinoline unique compared to other quinoline derivatives?
A1: this compound distinguishes itself through its photobasicity. This means its basicity, or its ability to accept a proton, significantly increases upon excitation by light. This property stems from the electron-donating nature of the methoxy group at the 5th position of the quinoline ring, influencing its electronic structure and consequently its reactivity in the excited state. [, , ]
Q2: How does this compound function as a photobase?
A2: Upon absorbing light, this compound transitions to an excited state. In this state, the molecule exhibits a higher pKa, making it a stronger base. This enhanced basicity enables it to abstract protons from suitable donor molecules, even those considered weakly acidic in their ground state. Notably, this excited state proton transfer process is highly dependent on the pKa of the donor molecule and its concentration in the solution. [, , , ]
Q3: What are the potential applications of this compound's photobasicity?
A3: The light-activated proton transfer ability of this compound makes it a promising tool for various applications, including:
- Catalysis: It can potentially be integrated into catalytic systems to facilitate reactions that are rate-limited by proton transfer steps, effectively using light to control reaction rates. []
- pH regulation: The ability to control proton transfer with light opens avenues for optically manipulating pH in specific environments, with potential applications in biological systems. []
- Redox reactions: By mediating proton transfer, this compound could be valuable in regulating and facilitating redox reactions, which are fundamental to energy storage and conversion processes. []
Q4: What challenges need to be addressed for the practical application of this compound?
A4: Several challenges need to be considered for broader implementation of this compound in practical settings:
- Donor-acceptor pre-association: Efficient proton transfer often requires pre-association between this compound and the proton donor, typically through hydrogen bonding. Achieving this in solution requires a high donor to acceptor ratio, which may not always be feasible. [, ]
- Excited state solvation threshold: Successful proton transfer also depends on the solvent's ability to stabilize the photogenerated products. This solvation threshold can be a limiting factor in some cases. []
- Optical energy cost: The energy difference between the ground and excited states of this compound is substantial, requiring UV light for activation. This high energy requirement can be a drawback for certain applications. []
Q5: How does the structure of this compound influence its photobasicity?
A5: The presence and position of the methoxy group are crucial for the photobasicity of this compound. This electron-donating group at the 5th position enhances the electron density in the quinoline ring system, particularly in the excited state. This electronic configuration increases the molecule's proton affinity when excited, leading to its photobasic behavior. Modifications to the structure, like changing the substituent or its position, can significantly alter the photobasicity and the molecule's overall reactivity. [, ]
Q6: Has this compound been explored for applications beyond photobasicity?
A6: Yes, research has also investigated this compound derivatives as potential inhibitors of Enhancer of Zeste Homologue 2 (EZH2), an enzyme involved in epigenetic regulation. Specifically, a derivative named 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) demonstrated inhibitory activity against EZH2 in vitro and showed promising anti-viability effects against cancer cell lines. [] This research highlights the versatility of the this compound scaffold for developing compounds with diverse biological activities.
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